![molecular formula C9H5ClO4S B11762469 4-Oxo-4H-1-benzopyran-3-sulfonyl chloride CAS No. 91913-34-7](/img/structure/B11762469.png)
4-Oxo-4H-1-benzopyran-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-4H-1-benzopyran-3-sulfonyl chloride is a chemical compound belonging to the benzopyran family. Benzopyrans, also known as chromenes, are heterocyclic compounds containing a fused benzene and pyran ring. This particular compound is characterized by the presence of a sulfonyl chloride group at the 3-position and a keto group at the 4-position of the benzopyran ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4H-1-benzopyran-3-sulfonyl chloride typically involves the sulfonylation of 4-Oxo-4H-1-benzopyran-3-carboxylic acid or its derivatives. One common method includes the reaction of 4-Oxo-4H-1-benzopyran-3-carboxylic acid with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. The use of catalysts and solvents may also be employed to enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxo-4H-1-benzopyran-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-sulfur bonds.
Condensation Reactions: It can undergo condensation reactions with carbonyl compounds to form complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Lewis acids or bases may be used to catalyze the reactions.
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonates, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Oxo-4H-1-benzopyran-3-sulfonyl chloride has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxo-4H-1-benzopyran-3-carboxylic acid: This compound lacks the sulfonyl chloride group but shares the benzopyran core structure.
4-Oxo-4H-1-benzopyran-3-carbonitrile: Similar in structure but contains a nitrile group instead of a sulfonyl chloride group.
4-Oxo-4H-1-benzopyran-3-carbaldehyde: Contains an aldehyde group at the 3-position instead of a sulfonyl chloride group.
Uniqueness
The presence of the sulfonyl chloride group in 4-Oxo-4H-1-benzopyran-3-sulfonyl chloride imparts unique reactivity and allows for the formation of sulfonamide and sulfonate derivatives, which are not possible with the other similar compounds. This makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions .
Eigenschaften
91913-34-7 | |
Molekularformel |
C9H5ClO4S |
Molekulargewicht |
244.65 g/mol |
IUPAC-Name |
4-oxochromene-3-sulfonyl chloride |
InChI |
InChI=1S/C9H5ClO4S/c10-15(12,13)8-5-14-7-4-2-1-3-6(7)9(8)11/h1-5H |
InChI-Schlüssel |
XADNNLGFKOJNQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.